Cas no 1805436-33-2 (5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride)

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride is a versatile reagent for organic synthesis. It features a bromo, chloro, difluoromethyl, and sulfonyl chloride substituents, offering a platform for diverse transformations. Its unique structure facilitates the introduction of functional groups, enhancing the synthetic potential in various chemical reactions.
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride structure
1805436-33-2 structure
Product name:5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride
CAS No:1805436-33-2
MF:C6H2BrCl2F2NO2S
Molecular Weight:340.957384586334
CID:4858773

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride
    • インチ: 1S/C6H2BrCl2F2NO2S/c7-3-1-2(5(10)11)4(8)12-6(3)15(9,13)14/h1,5H
    • InChIKey: YXAWNSDMIIVTON-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(F)F)=C(N=C1S(=O)(=O)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 324
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 55.4

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029062854-1g
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride
1805436-33-2 97%
1g
$1,504.90 2022-04-01

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 関連文献

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chlorideに関する追加情報

Introduction to 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride (CAS No. 1805436-33-2) and Its Applications in Modern Chemical Biology

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride, identified by the CAS number 1805436-33-2, is a highly versatile and synthetically valuable compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative features a pyridine core substituted with bromo, chloro, and difluoromethyl groups, making it a powerful intermediate for the development of novel bioactive molecules. The unique structural attributes of this compound contribute to its utility in constructing complex scaffolds for drug discovery, particularly in the design of small-molecule inhibitors targeting various biological pathways.

The sulfonyl chloride functionality at the 6-position of the pyridine ring enhances the reactivity of the molecule, enabling facile coupling with amines and other nucleophiles through nucleophilic substitution reactions. This property is particularly advantageous in medicinal chemistry, where it facilitates the rapid assembly of sulfonamide-based drug candidates. The presence of both bromo and chloro substituents further increases the synthetic flexibility, allowing for selective modifications at different positions of the pyridine ring. Such structural features make 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride a cornerstone in the synthesis of sulfonamides, which are well-documented for their broad spectrum of biological activities.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as therapeutic agents. These compounds have demonstrated efficacy in treating a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in drug design. Studies have shown that incorporating difluoromethyl groups into sulfonamide structures can lead to improved pharmacokinetic properties and increased potency against target enzymes and receptors.

One of the most compelling applications of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. Sulfonamides have emerged as a key pharmacophore in kinase inhibition due to their ability to bind tightly to the ATP-binding site of these enzymes. The structural motif present in 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride allows for fine-tuning of binding interactions through further derivatization, making it an invaluable tool for generating high-affinity kinase inhibitors.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have identified optimal substituent patterns that maximize binding affinity to target kinases. By leveraging these insights, researchers can design sulfonamide derivatives with improved selectivity and reduced off-target effects. The bromo and chloro substituents provide additional handles for structure-based drug design, enabling the optimization of key pharmacophoric elements through rational molecular engineering.

The synthesis of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by halogenation and sulfonylation steps to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing complex pyridine derivatives with high regioselectivity. These synthetic strategies ensure that researchers can efficiently access diverse sulfonamide libraries for screening against biological targets.

In conclusion, 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride (CAS No. 1805436-33-2) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel bioactive molecules, particularly sulfonamide-based drug candidates. The ongoing research into its applications in kinase inhibition and other therapeutic areas underscores its significance in advancing drug discovery efforts worldwide.

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